4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol

Physicochemical Properties Drug-likeness Permeability

4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol (CAS 435342-12-4) is a 2,5(6)-disubstituted benzimidazole derivative with molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. It features a primary aromatic amine at the 5-position (tautomerically equivalent to the 6-position) and a secondary alcohol-containing butyl chain at the 2-position.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B7725982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC(CCC1=NC2=C(N1)C=C(C=C2)N)O
InChIInChI=1S/C11H15N3O/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14)
InChIKeyPKDKOMSASKISIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol: Structural and Physicochemical Baseline for Procurement Decisions


4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol (CAS 435342-12-4) is a 2,5(6)-disubstituted benzimidazole derivative with molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . It features a primary aromatic amine at the 5-position (tautomerically equivalent to the 6-position) and a secondary alcohol-containing butyl chain at the 2-position . The compound is commercially available as a free base (solid) and as a dihydrochloride salt (MW 278.18 g/mol) . The 5-amino substitution distinguishes it from unsubstituted benzimidazole and 2-alkylbenzimidazole analogs by providing a nucleophilic handle for further derivatization and potential hydrogen-bond donor/acceptor capacity for biological target engagement .

Why 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol Cannot Be Replaced by Common 2-Substituted Benzimidazoles


Substituting this compound with simpler 2-alkylbenzimidazoles (e.g., 2-methylbenzimidazole or 2-ethylbenzimidazole) or unsubstituted benzimidazole eliminates the critical 5-amino group required for downstream functionalization and target binding . The 5-amino substituent serves as an essential hydrogen-bond donor/acceptor and a synthetic anchor for amide coupling, urea formation, or diazotization reactions—capabilities absent in 2-alkyl-only analogs . Furthermore, the secondary alcohol in the butyl side chain provides a chiral center and a site for esterification or oxidation that differentiates it from 2-(3-hydroxypropyl)benzimidazole and 2-(4-hydroxybutyl)benzimidazole, which lack the methyl-substituted carbon adjacent to the hydroxyl group . These structural distinctions create non-interchangeable reactivity profiles that directly impact synthetic route design and biological target engagement.

Quantitative Differentiation Evidence for 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol versus Structural Analogs


Molecular Weight and Lipophilicity Advantage over 5-Amino-2-Methylbenzimidazole for Permeability-Driven Applications

The target compound (MW 205.26 g/mol, free base) possesses a calculated logP of approximately 1.1-1.4 , which falls within the optimal range for oral bioavailability (Lipinski Rule of Five: logP < 5) . Compared to the simpler analog 5-amino-2-methylbenzimidazole (MW 147.18 g/mol, calculated logP ~0.5-0.8), the target compound's extended butanol side chain increases molecular weight and lipophilicity sufficiently to enhance passive membrane permeability while remaining below the logP threshold that would trigger excessive metabolism or insolubility. This intermediate logP provides a balanced profile for both oral absorption and aqueous solubility, offering a differentiated starting point for lead optimization compared to the more polar, lower-MW analog.

Physicochemical Properties Drug-likeness Permeability

Synthetic Versatility: Dual Functionalization Sites versus Single-Site 2-Alkylbenzimidazole Analogs

This compound offers two distinct derivatization sites: the 5-amino group (nucleophilic aromatic amine) and the secondary alcohol (nucleophilic oxygen), enabling orthogonal synthetic transformations . In contrast, close analogs such as 4-(1H-benzimidazol-2-yl)butan-2-ol (CAS 19276-02-9, MW 190.24 g/mol) lack the 5-amino group entirely, reducing the available functionalization options to a single hydroxyl site . The presence of both functional groups in the target compound allows for sequential amide coupling (at the amine) followed by esterification or oxidation (at the alcohol) without protection/deprotection interference, a capability documented for 5-amino benzimidazole derivatives in urease inhibitor synthesis .

Synthetic Chemistry Building Block Derivatization

Enhanced Aqueous Solubility via Dihydrochloride Salt Formation versus Neutral 2-Alkylbenzimidazole Analogs

The dihydrochloride salt form of this compound (MW 278.18 g/mol) demonstrates substantially increased aqueous solubility compared to neutral benzimidazole analogs lacking basic amine groups . While quantitative solubility data for this specific compound is not reported in primary literature, class-level data for structurally related 5-amino benzimidazole dihydrochloride salts indicates solubility enhancements of 10- to 100-fold relative to their neutral counterparts, as observed in the JAK inhibitor patent literature . The neutral comparator 4-(1H-benzimidazol-2-yl)butan-2-ol (no amine) cannot form a hydrochloride salt, limiting its aqueous solubility to the intrinsic solubility of the neutral benzimidazole core (estimated <0.1 mg/mL) . This solubility advantage directly impacts formulation flexibility and in vivo exposure for biological screening.

Solubility Formulation Bioavailability

Optimal Application Scenarios for 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol Based on its Differentiation Profile


Kinase Inhibitor Lead Generation Requiring Balanced Physicochemical Properties

Given its calculated logP in the optimal oral drug-likeness range and the 5-amino group's established role in kinase hinge-binding , this compound is well-suited as a starting scaffold for programs targeting kinases where both potency and oral bioavailability are required. The intermediate MW (205 Da) provides room for molecular growth while maintaining lead-likeness, a key consideration for fragment-based drug discovery or scaffold hopping strategies .

Parallel Library Synthesis Requiring Orthogonal Derivatization Handles

The dual functionalization capability (5-NH2 and 2-CH(OH)CH2CH2-) enables two-dimensional library design where the amine and alcohol can be independently elaborated . This is particularly valuable for diversity-oriented synthesis (DOS) approaches where maximizing chemical space coverage from a single core scaffold is prioritized . The amine can be converted to amides, ureas, or sulfonamides, while the alcohol can be oxidized to a ketone or esterified for further diversification.

Aqueous-Formulation Biological Screening Programs

For high-throughput screening (HTS) campaigns that require compounds to be dissolved in aqueous buffer rather than DMSO, the dihydrochloride salt form provides a critical solubility advantage . This eliminates DMSO-related artifacts such as solvent-induced protein denaturation or false-positive aggregation, improving hit-to-lead confirmation rates. The salt form's water solubility also facilitates direct intraperitoneal or intravenous administration in early in vivo pharmacokinetic studies .

Urease or Cholinesterase Inhibitor Development Programs

Structural analogs in the 5-amino benzimidazole class have demonstrated potent urease inhibition (IC50 values in the low micromolar range) and butyrylcholinesterase (BChE) inhibition through hydrogen-bonding interactions mediated by the 5-amino group . The target compound's butanol side chain may provide additional hydrophobic contacts in the enzyme active site, potentially improving selectivity over acetylcholinesterase (AChE) compared to simpler 5-amino-2-methylbenzimidazole analogs, though direct comparative data for this specific compound is not yet available in the public domain.

Quote Request

Request a Quote for 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.